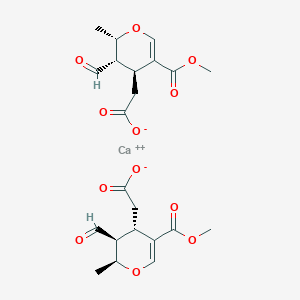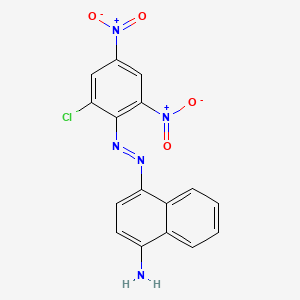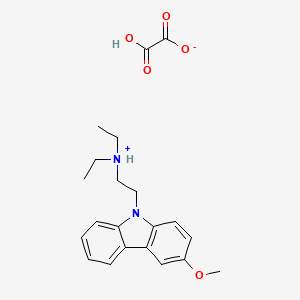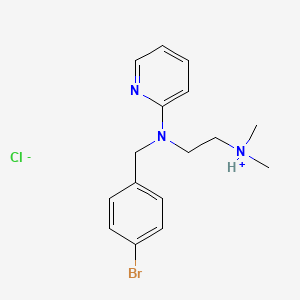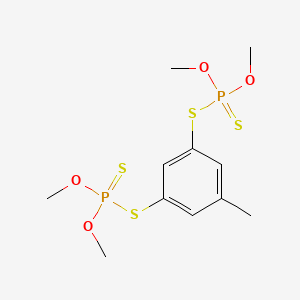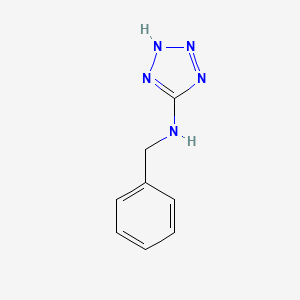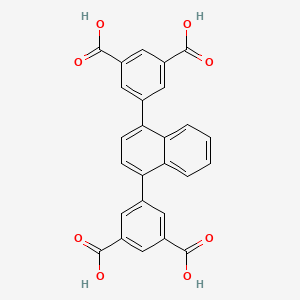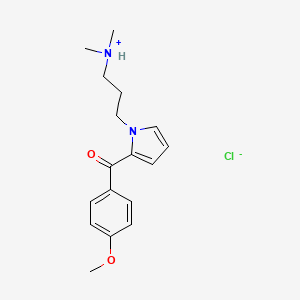
1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with a dimethylamino propyl group and a p-methoxybenzoyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.
准备方法
The synthesis of 1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Dimethylamino Propyl Group: This step typically involves the alkylation of the pyrrole ring with 3-dimethylaminopropyl chloride under basic conditions.
Attachment of the p-Methoxybenzoyl Group: The final step involves the acylation of the pyrrole ring with p-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino propyl group, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include oxidized pyrrole derivatives, reduced alcohols, and substituted pyrrole compounds.
科学研究应用
1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: It is employed in the study of biological processes, including enzyme inhibition and receptor binding studies.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and immune response. Its effects on these pathways are mediated through its binding to specific proteins and altering their function.
相似化合物的比较
1-(3-(Dimethylamino)propyl)-2-(p-methoxybenzoyl)pyrrole hydrochloride can be compared with other similar compounds, such as:
1-(3-(Dimethylamino)propyl)-2-benzoylpyrrole hydrochloride: This compound lacks the methoxy group on the benzoyl ring, which may affect its solubility and reactivity.
1-(3-(Dimethylamino)propyl)-2-(p-chlorobenzoyl)pyrrole hydrochloride: The presence of a chloro group instead of a methoxy group can influence the compound’s electronic properties and biological activity.
1-(3-(Dimethylamino)propyl)-2-(p-nitrobenzoyl)pyrrole hydrochloride: The nitro group introduces additional reactivity, making this compound suitable for different applications compared to the methoxy-substituted derivative.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
14648-27-2 |
|---|---|
分子式 |
C17H23ClN2O2 |
分子量 |
322.8 g/mol |
IUPAC 名称 |
3-[2-(4-methoxybenzoyl)pyrrol-1-yl]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C17H22N2O2.ClH/c1-18(2)11-5-13-19-12-4-6-16(19)17(20)14-7-9-15(21-3)10-8-14;/h4,6-10,12H,5,11,13H2,1-3H3;1H |
InChI 键 |
FXGTYBLUECXCBI-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCCN1C=CC=C1C(=O)C2=CC=C(C=C2)OC.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


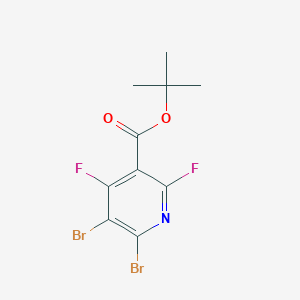
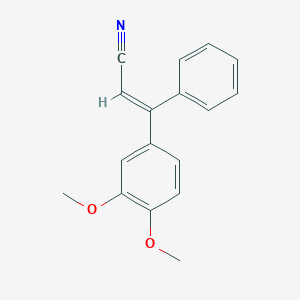

![Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13740595.png)
